DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR is a synthetic organic compound widely used in the cosmetic industry as a UV filter. It is known for its ability to absorb ultraviolet radiation, thereby protecting the skin from harmful UV rays. This compound is particularly valued for its stability and effectiveness in sunscreen formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR typically involves the condensation of camphor with a hydroxybenzylidene derivative. The reaction is catalyzed by an acid or base, and the conditions are carefully controlled to ensure high yield and purity. The process generally includes:
Condensation Reaction: Camphor is reacted with a hydroxybenzylidene derivative in the presence of an acid or base catalyst.
Purification: The resulting product is purified through recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize waste. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The hydroxyl group in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated compounds and substituted derivatives
Scientific Research Applications
DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR is extensively researched for its applications in various fields:
Chemistry: Used as a UV filter in sunscreen formulations and other cosmetic products.
Biology: Studied for its potential effects on skin cells and its role in preventing UV-induced damage.
Medicine: Investigated for its potential use in photoprotection and as a component in dermatological treatments.
Industry: Utilized in the formulation of sunscreens, lotions, and other personal care products
Mechanism of Action
The primary mechanism of action of DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR involves the absorption of ultraviolet radiation. The compound absorbs UV light and converts it into less harmful energy, thereby protecting the skin from UV-induced damage. The molecular targets include the DNA and proteins in skin cells, which are shielded from UV radiation by the compound’s UV-absorbing properties .
Comparison with Similar Compounds
Similar Compounds
OCTOCRYLENE: Another UV filter used in sunscreens, known for its stability and broad-spectrum UV protection.
AVOBENZONE: A widely used UV filter that provides protection against UVA rays.
OXYBENZONE: A UV filter that absorbs UVB and UVA rays but has raised concerns regarding its environmental impact.
Uniqueness
DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR is unique due to its high stability and effectiveness in absorbing UV radiation. Unlike some other UV filters, it does not degrade easily under sunlight, making it a preferred choice in long-lasting sunscreen formulations .
Biological Activity
DI-t-Butyl Hydroxybenzylidene Camphor (DBHBC) is a synthetic compound derived from camphor, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
DBHBC is characterized by the following chemical structure:
- Molecular Formula : C25H36O2
- Molecular Weight : 388.57 g/mol
DBHBC exhibits several biological activities, primarily due to its antioxidant properties and ability to interact with various biological targets. The primary mechanisms include:
- Antioxidant Activity : DBHBC scavenges free radicals, reducing oxidative stress in cells.
- Enzyme Modulation : It influences the activity of enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
- Cell Proliferation Inhibition : DBHBC has been shown to inhibit the proliferation of certain cancer cell lines.
1. Antioxidant Activity
DBHBC demonstrates significant antioxidant capacity, which is crucial in preventing cellular damage caused by oxidative stress. A study reported that DBHBC exhibited a high radical scavenging activity, comparable to established antioxidants like Trolox.
Compound | IC50 (µM) |
---|---|
DBHBC | 15.4 |
Trolox | 12.5 |
2. Anticancer Properties
Research indicates that DBHBC can inhibit the growth of various cancer cell lines. Notably, it has shown efficacy against breast cancer cells (MCF-7) and liver cancer cells (HepG2).
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 20.3 |
HepG2 | 25.6 |
The mechanism involves the induction of apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.
3. Anti-inflammatory Effects
DBHBC has been studied for its potential anti-inflammatory properties. It inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, contributing to reduced inflammation.
Case Studies
Case Study 1: Antioxidant Efficacy in Human Cells
A study evaluated the effects of DBHBC on human fibroblast cells under oxidative stress conditions induced by hydrogen peroxide. Results showed a significant reduction in cell death and an increase in cell viability when treated with DBHBC.
Case Study 2: In Vivo Cancer Model
In an animal model of breast cancer, administration of DBHBC led to a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers (Ki-67) and increased apoptosis markers (cleaved caspase-3).
Properties
CAS No. |
123013-10-5 |
---|---|
Molecular Formula |
C25H36O2 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
(1S,3E,4R)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C25H36O2/c1-22(2,3)18-13-15(14-19(20(18)26)23(4,5)6)12-16-17-10-11-25(9,21(16)27)24(17,7)8/h12-14,17,26H,10-11H2,1-9H3/b16-12+/t17-,25+/m0/s1 |
InChI Key |
AYNVFOYKBKUQQR-KMJWFZQASA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)/C(=C\C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)/C2=O |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C)C |
Synonyms |
DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.